5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Beschreibung

Structural Characterization and Molecular Properties

Molecular Architecture and IUPAC Nomenclature

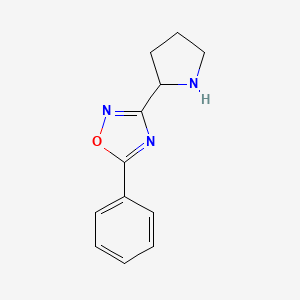

The compound’s IUPAC name, (S)-3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole , reflects its core structure:

- A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen atoms and one oxygen atom at positions 1, 2, and 4, respectively).

- A phenyl group substituted at position 3 of the oxadiazole.

- A pyrrolidin-2-yl group (a five-membered saturated ring containing four CH₂ groups and one NH group) substituted at position 5.

The stereochemistry at the pyrrolidine ring’s second carbon is specified as (S) -configuration, critical for its three-dimensional arrangement. The molecular formula is C₁₂H₁₃N₃O , with a molecular weight of 215.25 g/mol .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O |

| Molecular Weight (g/mol) | 215.25 |

| IUPAC Name | (S)-3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole |

| CAS Number | 871208-83-2 |

Crystallographic Analysis and Bonding Patterns

While crystallographic data for this specific compound remains unreported, insights can be drawn from analogous 1,2,4-oxadiazole derivatives:

- The oxadiazole ring adopts a planar conformation due to aromatic delocalization across the N–O–N–C–N system.

- The phenyl group at position 3 lies perpendicular to the oxadiazole plane, minimizing steric clashes.

- The pyrrolidine ring adopts an envelope conformation , with the (S)-configured carbon deviating slightly from planarity.

Bond lengths in similar compounds (e.g., 5-phenyl-3-piperidin-1-yl-1,2,4-oxadiazole) show:

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (predicted for CD₃OD):

- Phenyl protons : Aromatic resonances at δ 7.20–8.20 ppm as multiplet signals.

- Pyrrolidine protons :

- NH proton: Broad singlet at δ 2.80–3.20 ppm (exchangeable with D₂O).

- CH₂ groups: Multiplets between δ 1.50–2.50 ppm.

- Oxadiazole protons : No direct protons; ring currents deshield adjacent substituents.

¹³C NMR :

- Oxadiazole carbons: C3 (δ 165–170 ppm), C5 (δ 160–165 ppm).

- Phenyl carbons: Aromatic carbons at δ 125–135 ppm.

- Pyrrolidine carbons: CH₂ groups at δ 25–45 ppm, NH-bearing carbon at δ 55–60 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Phenyl (ortho/meta/para) | 7.20–8.20 | Multiplet |

| Pyrrolidine NH | 2.80–3.20 | Broad singlet |

| Pyrrolidine CH₂ | 1.50–2.50 | Multiplet |

Infrared (IR) Absorption Profile Analysis

Key IR absorptions (theoretical):

- N–O stretch : 1250–1150 cm⁻¹ (oxadiazole ring).

- C=N stretch : 1600–1500 cm⁻¹ (oxadiazole and pyrrolidine).

- Aromatic C–H stretch : 3050–3100 cm⁻¹ (phenyl group).

- Pyrrolidine N–H bend : 1550–1450 cm⁻¹.

Table 3: Characteristic IR Bands

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| N–O stretch | 1200–1250 |

| C=N stretch | 1550–1600 |

| Aromatic C–H stretch | 3050–3100 |

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]⁺ ) is expected at m/z 215 . Major fragments include:

- m/z 105 : Phenyl group (C₆H₅⁺).

- m/z 84 : Pyrrolidine ring (C₄H₈N⁺).

- m/z 72 : Oxadiazole fragment (C₂H₂N₂O⁺).

Table 4: Major Mass Fragments

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 215 | Intact molecular ion |

| C₆H₅⁺ | 77 | Phenyl group |

| C₄H₈N⁺ | 70 | Pyrrolidine ring |

Eigenschaften

Molekularformel |

C12H13N3O |

|---|---|

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

5-phenyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C12H13N3O/c1-2-5-9(6-3-1)12-14-11(15-16-12)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2 |

InChI-Schlüssel |

DAPALCXWAIUWGM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(NC1)C2=NOC(=N2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl oxalate to form the intermediate, which is then cyclized with pyrrolidine to yield the desired oxadiazole compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Phenyl-3-(Pyrrolidin-2-yl)-1,2,4-oxadiazol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Amine oder andere reduzierte Formen ergeben.

Substitution: Die Phenyl- und Pyrrolidinylgruppen können an elektrophilen oder nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Elektrophile oder Nucleophile für Substitutionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel, um die Reaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation Oxide ergeben, während die Reduktion Amine produzieren kann. Substitutionsreaktionen können zu einer Vielzahl substituierter Derivate führen, abhängig von der Art der eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit notable antimicrobial activity. A study focusing on similar compounds reported effective antibacterial activity against Staphylococcus aureus and Escherichia coli, along with antifungal activity against Candida albicans . The mechanism of action may involve the disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Potential

5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has shown promise in anticancer applications. In vitro assays have indicated that certain derivatives can induce apoptosis in cancer cell lines such as LN229 glioblastoma cells. Compounds tested demonstrated significant cytotoxicity and the ability to reduce glucose levels in genetically modified diabetic models . These findings suggest potential for developing new anticancer and anti-diabetic agents.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylhydrazine with various carbonyl compounds or acid chlorides under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized products .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Variations in substituents on the phenyl ring or modifications to the pyrrolidine moiety can significantly influence their pharmacological properties. For instance, introducing electron-withdrawing groups may enhance antibacterial activity while reducing cytotoxicity towards normal cells .

Antimicrobial Study

In a comprehensive study evaluating various oxadiazole derivatives, researchers synthesized multiple compounds and tested their antimicrobial efficacy using disc diffusion methods. The results indicated that several derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Anticancer Assays

Another study focused on the anticancer properties of oxadiazole derivatives revealed that compounds with specific structural features led to increased apoptosis rates in cancer cells. The colony formation assay confirmed that these compounds effectively inhibited cancer cell proliferation .

Wirkmechanismus

The mechanism of action of 5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The phenyl group at C5 contributes to π-π stacking interactions in biological targets, whereas cyclopropyl or fluorinated aryl groups modulate electronic and steric properties .

Pharmacological Activity Comparison

Antiaggregatory Activity

In a direct comparison with its isoxazole bioisostere, 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole demonstrated slightly lower antiplatelet activity (1.1–1.5× less potent) but uniquely suppressed the first wave of adenosine diphosphate (ADP)-induced aggregation at 300–400 μM, a feature absent in the isoxazole analog .

Anticancer Activity

1,2,4-Oxadiazole derivatives with lipophilic substituents (e.g., phenyl, cyclopropyl) exhibit selective cytotoxicity. For example:

- This compound : Likely targets kinases or proteases due to pyrrolidine’s basicity.

- 1,3,4-Oxadiazole analogs with aryl groups : Showed potent activity against 4T1 cancer cells (IC₅₀ < 10 μM), suggesting that ring isomerism impacts target specificity .

Antimicrobial Activity

Physicochemical Properties and Bioisosteric Replacements

Lipophilicity and Solubility

- 1,2,4-Oxadiazoles : Generally more lipophilic (log D₇.₄ > 2.0) than 1,3,4-oxadiazoles, limiting aqueous solubility .

- Bioisosteric Replacement : Substituting 1,2,4-oxadiazole with 1,3,4-oxadiazole reduces log D by ~0.5 units, enhancing metabolic stability and minimizing hERG channel interactions .

Metabolic Stability

- Pyrrolidine-containing 1,2,4-oxadiazoles (e.g., this compound) may undergo slower hepatic oxidation compared to alkyl-substituted analogs due to steric protection of the heterocycle .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of amidoximes with acyl chlorides or carboxylic acid derivatives under reflux conditions. Microwave-assisted synthesis is recommended to reduce reaction time (e.g., 30–60 minutes at 120–150°C) while achieving yields >70% . HPLC purification with reverse-phase C18 columns ensures high purity (>95%), as demonstrated for structurally analogous oxadiazoles . Key parameters include solvent selection (e.g., DMF or acetonitrile) and stoichiometric ratios (1:1.2 amidoxime to acyl chloride).

Q. How can the molecular structure of this compound be confirmed spectroscopically?

- Methodological Answer : Use and NMR to identify characteristic peaks:

- NMR : Pyrrolidine protons appear as multiplet signals at δ 1.6–2.2 ppm (methylene groups) and δ 3.0–3.5 ppm (N-linked protons). The phenyl ring shows aromatic protons at δ 7.2–8.1 ppm .

- NMR : The oxadiazole ring carbons resonate at δ 165–175 ppm, while the pyrrolidine carbons appear at δ 25–55 ppm . Mass spectrometry (HRMS) should confirm the molecular ion peak (calculated for : 228.1131).

Q. What preliminary biological assays are suitable for screening the bioactivity of this compound?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT or ATP-based viability tests) against cancer cell lines (e.g., T47D breast cancer cells) to assess IC values. Flow cytometry can detect apoptosis via Annexin V/PI staining, as shown for related 3,5-diaryl oxadiazoles . For antimicrobial screening, use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How does the pyrrolidine substituent influence the compound’s pharmacokinetics and target binding?

- Methodological Answer : The pyrrolidine ring enhances solubility via hydrogen bonding and modulates lipophilicity (logP). Molecular docking studies with targets like TIP47 (IGF II receptor-binding protein) can reveal interactions: the pyrrolidine nitrogen may form hydrogen bonds with Glu, while the phenyl group engages in π-π stacking with hydrophobic pockets . Fluorination of the pyrrolidine (e.g., 4-fluoro substitution) improves metabolic stability, as seen in analogues with plasma half-lives >4 hours .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo efficacy?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Address this by:

- Prodrug design : Introduce acetyl-protected hydroxyl groups to enhance absorption .

- PK/PD modeling : Measure plasma concentrations post-administration in rodent models (e.g., MX-1 xenografts) to correlate exposure with tumor regression .

- Metabolite identification : Use LC-MS/MS to detect active metabolites (e.g., N-oxides) that contribute to in vivo activity .

Q. How can computational methods optimize the compound’s selectivity for anticancer targets?

- Methodological Answer : Perform molecular dynamics simulations to assess binding stability to targets like caspase-3 or carbonic anhydrase IX. QSAR models trained on 3,5-diaryl oxadiazole libraries can predict substituent effects:

- Electron-withdrawing groups (e.g., -CF) at the phenyl para-position enhance apoptosis induction (IC <10 µM) .

- Pyrrolidine N-methylation reduces off-target binding to hERG channels, mitigating cardiotoxicity risks .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.